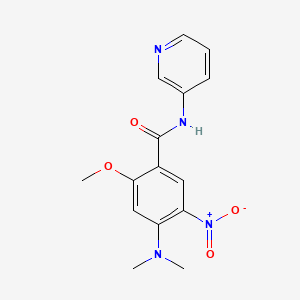![molecular formula C15H11F2N5O B5376695 N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5376695.png)
N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide, commonly known as FTA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTA is a tetrazole derivative that exhibits promising biological activities, making it a suitable candidate for drug development.
作用机制
The mechanism of action of FTA is not fully understood, but it is believed to act through multiple pathways. FTA has been shown to inhibit various enzymes involved in cancer cell proliferation and migration, including matrix metalloproteinases and cyclooxygenase-2. FTA has also been shown to activate various signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
FTA exhibits various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. FTA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. FTA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory markers. In neurological disorders, FTA has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and memory.
实验室实验的优点和局限性
The advantages of using FTA in lab experiments include its potent biological activities and its potential as a therapeutic agent for various diseases. However, the limitations of using FTA in lab experiments include its complex synthesis process and its potential toxicity, which requires further investigation.
未来方向
There are several future directions for the research and development of FTA. One potential direction is the optimization of its synthesis process to improve its yield and purity. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, which will aid in its development as a safe and effective drug candidate.
合成方法
FTA can be synthesized through a multistep process involving the reaction of 2-fluoroaniline with ethyl chloroacetate, followed by the cyclization of the resulting intermediate with sodium azide. The final step involves the reaction of the resulting tetrazole intermediate with 2-fluorobenzoyl chloride, resulting in the formation of FTA.
科学研究应用
FTA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, FTA has been shown to exhibit potent anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. FTA has also been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for cancer therapy.
In inflammation research, FTA has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. FTA has also been shown to reduce the expression of various inflammatory markers, making it a promising candidate for the treatment of inflammatory diseases.
In neurological disorder research, FTA has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. FTA has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O/c16-11-6-2-1-5-10(11)15-19-21-22(20-15)9-14(23)18-13-8-4-3-7-12(13)17/h1-8H,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFNAJCVDRBVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5376621.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5376632.png)

![1-(4-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5376643.png)
amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5376645.png)
![2-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5376653.png)
![4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid](/img/structure/B5376658.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5376661.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5376663.png)
![[3-benzyl-1-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5376672.png)


![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5376702.png)
![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5376712.png)